molecular formula C9H8Cl2O3 B1294511 2-(2,5-Dichlorophenoxy)propanoic acid CAS No. 6965-71-5

2-(2,5-Dichlorophenoxy)propanoic acid

Cat. No.: B1294511
CAS No.: 6965-71-5
M. Wt: 235.06 g/mol
InChI Key: LDRYOEIGQCIMEK-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8Cl2O3. It is a chlorophenoxy herbicide, commonly used to control broadleaf weeds. The compound is characterized by its two chlorine atoms attached to the phenoxy group, which is linked to a propanoic acid moiety. This structure imparts specific chemical properties and biological activities to the compound.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study herbicide activity and environmental fate.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Widely used as a herbicide in agriculture to control broadleaf weeds, improving crop yield and quality.

Safety and Hazards

The safety data sheet (SDS) for 2-(2,5-Dichlorophenoxy)propanoic acid can be found in the source . It’s important to handle this compound with care, avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-(2,5-Dichlorophenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as acetyl-CoA carboxylase, which is involved in the carboxylation of acetyl-CoA to malonyl-CoA . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as proteins and cofactors, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of acetyl-CoA carboxylase, leading to inhibition of the enzyme’s activity . This inhibition can result in changes in the levels of malonyl-CoA, a critical intermediate in fatty acid biosynthesis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes and potential toxic effects . For example, high doses of this compound have been associated with adverse effects such as liver toxicity and disruptions in metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid biosynthesis and degradation. This compound interacts with enzymes such as acetyl-CoA carboxylase, influencing the levels of key intermediates such as malonyl-CoA . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in these pathways, leading to changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on cellular processes. The distribution of this compound within tissues can also affect its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these specific locations, where it can interact with enzymes and other biomolecules to exert its effects. The subcellular localization of this compound can influence its activity and overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,5-Dichlorophenoxy)propanoic acid can be synthesized through the esterification of 2,5-dichlorophenol with propanoic acid. The reaction typically occurs under alkaline conditions, using catalysts such as triethylamine or potassium carbonate. The esterification process involves heating the reactants to facilitate the formation of the ester bond, followed by hydrolysis to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and hydrolysis processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet the required specifications for agricultural use.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products:

    Oxidation: Formation of quinones or chlorinated phenols.

    Reduction: Less chlorinated phenoxy acids.

    Substitution: Phenoxy acids with substituted functional groups.

Mechanism of Action

The herbicidal activity of 2-(2,5-Dichlorophenoxy)propanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin receptors and signaling pathways involved in cell elongation and division.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid
  • 2-(2,4,6-Trichlorophenoxy)propanoic acid

Comparison: 2-(2,5-Dichlorophenoxy)propanoic acid is unique due to the specific positioning of chlorine atoms on the phenoxy group, which influences its herbicidal activity and environmental behavior. Compared to 2-(2,4-Dichlorophenoxy)propanoic acid, it exhibits different selectivity and potency against various weed species. The presence of additional chlorine atoms in 2-(2,4,6-Trichlorophenoxy)propanoic acid enhances its stability and persistence in the environment.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYOEIGQCIMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020441
Record name alpha-(2,5-Dichlorophenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-71-5
Record name 2-(2,5-Dichlorophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6965-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-(2,5-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,5-Dichlorophenoxy)propionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63350
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Record name alpha-(2,5-Dichlorophenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenoxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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